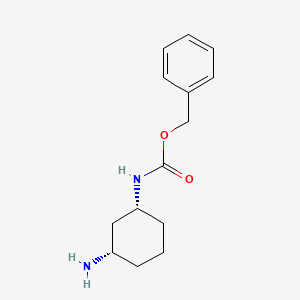

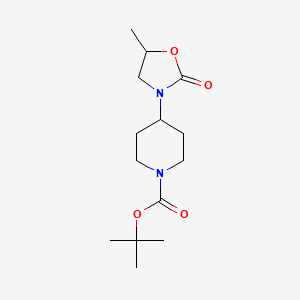

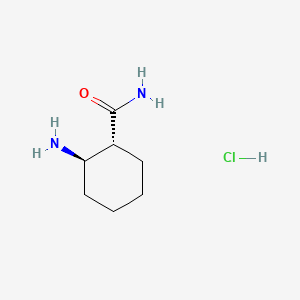

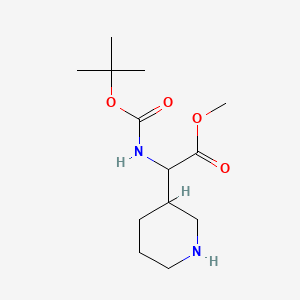

Methyl 2-(boc-amino)-2-(3-piperidyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(boc-amino)-2-(3-piperidyl)acetate, also known as Boc-3-piperidylalanine methyl ester, is a compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Novel Building Blocks in Heterocyclic Chemistry

Methyl 2-(boc-amino)-2-(3-piperidyl)acetate and its derivatives have been utilized in the synthesis of novel heterocyclic compounds. For instance, Matulevičiūtė et al. (2021) synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds were synthesized in their N-Boc protected ester form, serving as achiral and chiral building blocks. This study highlights the compound's role in the development of heterocyclic compounds that have potential applications in pharmaceuticals and materials science (Matulevičiūtė et al., 2021).

Synthesis of Biologically Relevant Molecules

The compound has been integral in the synthesis of complex biological molecules. Back and Hamilton (2002) detailed the synthesis of (-)-lasubine II, a process that involved the conjugate addition of methyl (S)-(2-piperidyl)acetate to another compound, followed by a series of reactions including intramolecular acylation. This synthesis pathway emphasizes the compound's importance in constructing intricate structures, potentially contributing to the development of new therapeutic agents (Back & Hamilton, 2002).

Chemoenzymatic Applications

The compound has also seen application in chemoenzymatic processes. Liljeblad et al. (2007) explored the enantioselectivities of lipase-catalyzed reactions involving methyl esters of 2-piperidylacetic acid and 3-piperidinecarboxylic acid derivatives. Notably, N-Acetylated 2-piperidylacetic acid methyl ester exhibited good enantioselectivity in specific solvent mixtures, showcasing the compound's utility in enantioselective synthesis and its potential in producing pharmaceutical intermediates (Liljeblad et al., 2007).

Peptide Synthesis and Protection Strategies

The compound is used in the protection strategies of peptide synthesis. Nandhini, Albericio, and de la Torre (2022) discussed the use of Boc group, a common protecting group in Solid-Phase Peptide Synthesis (SPPS), where the Mmsb linker allows the combination of Fmoc and Boc groups. This approach is crucial in peptide synthesis, offering a methodology that prevents diketopiperazine formation and allows on-resin cyclization without common organic reagents (Nandhini, Albericio, & de la Torre, 2022).

properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-6-5-7-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYHGXQKYQHGFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(boc-amino)-2-(3-piperidyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.